Pyrrolo[1,2-b]pyridazin-4-ylamine
Overview
Description
Pyrrolo[1,2-b]pyridazin-4-ylamine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridazine ring, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
Pyrrolo[1,2-b]pyridazin-4-ylamine is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological effects . The specific interactions between this compound and its targets are yet to be elucidated.
Pharmacokinetics
Its molecular weight is 133.15 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Some pyrrolopyrazine derivatives have demonstrated cytotoxic effects against tumor cells
Action Environment
It is known that the compound should be stored at 0-8°c , suggesting that temperature may affect its stability.
Biochemical Analysis
Cellular Effects
Some studies have indicated that the compound may have cytotoxic effects on certain types of cells . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Pyrrolo[1,2-b]pyridazin-4-ylamine at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is not clear which enzymes or cofactors the compound interacts with, or how it might affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-b]pyridazin-4-ylamine typically involves a multi-step process. One common method is the 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl or ethyl propiolate. The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)-pyridazinone acids, which are obtained from corresponding esters through alkaline hydrolysis followed by acidification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-b]pyridazin-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the pyrrole and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by using Lewis acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-b]pyridazin-4-one, while reduction can produce various amine derivatives.
Scientific Research Applications
Pyrrolo[1,2-b]pyridazin-4-ylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
Uniqueness: Pyrrolo[1,2-b]pyridazin-4-ylamine is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different therapeutic potentials and applications in various fields.
Properties
IUPAC Name |
pyrrolo[1,2-b]pyridazin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-3-4-9-10-5-1-2-7(6)10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDNUSWOUZKGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303407 | |
Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-71-4 | |
Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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